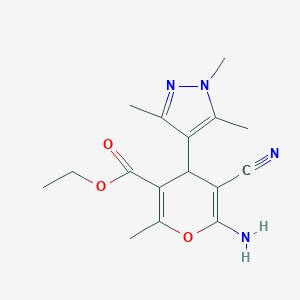![molecular formula C17H21N3O3S B280189 propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as PBT-1, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is believed to work by binding to metal ions, particularly copper and zinc, and preventing their interaction with amyloid-beta and mutant huntingtin proteins. This prevents the formation of toxic aggregates and reduces their levels in the brain. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to reduce amyloid-beta and mutant huntingtin levels in the brain, as well as improve cognitive and motor function in animal models of Alzheimer's and Huntington's diseases, respectively. This compound has also been shown to reduce prion protein levels and prolong survival in animal models of prion diseases. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is that it has been shown to have therapeutic effects in animal models of various diseases, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. In addition, the safety and efficacy of this compound in humans has not been established, and further studies are needed to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for research on propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Firstly, further studies are needed to elucidate its mechanism of action and how it interacts with metal ions and protein aggregates. Secondly, studies in human subjects are needed to determine the safety and efficacy of this compound as a therapeutic agent. Thirdly, studies are needed to investigate the potential therapeutic effects of this compound in other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, studies are needed to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis method of propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. Firstly, 1-methyl-1H-pyrazol-5-amine is reacted with ethyl 2-bromoacetate to produce ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. This intermediate is then reacted with 2-mercaptobenzoic acid to yield propyl 2-(1-methyl-1H-pyrazol-5-yl)thiophene-3-carboxylate. Finally, the carboxylic acid group is converted to an amide group using propylamine to produce this compound.
Scientific Research Applications
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Huntington's disease, this compound has been shown to reduce mutant huntingtin aggregation and improve motor function in animal models. In prion diseases, this compound has been shown to reduce prion protein levels and prolong survival in animal models.
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
propyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O3S/c1-3-10-23-17(22)14-11-6-4-5-7-13(11)24-16(14)19-15(21)12-8-9-18-20(12)2/h8-9H,3-7,10H2,1-2H3,(H,19,21) |
InChI Key |
QSARAQALJZXKPG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)

